N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide is a synthetic organic compound that belongs to the class of sulfanylpropanamides This compound is characterized by the presence of a dimethoxyphenyl group, a phenylpyrimidinyl group, and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dimethoxyphenyl Intermediate: Starting with a dimethoxybenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Synthesis of the Phenylpyrimidinyl Intermediate: This step involves the construction of the pyrimidine ring, often through condensation reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl and phenylpyrimidinyl intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)thioacetamide
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(21(25)24-16-9-10-18(26-2)19(11-16)27-3)28-20-12-17(22-13-23-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTERRXWGOLBASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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